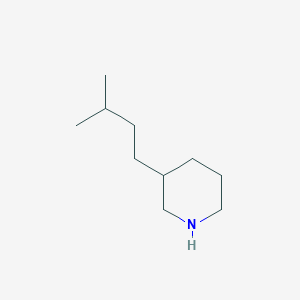

3-Isopentylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylbutyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)5-6-10-4-3-7-11-8-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHGEJCICHJXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309869 | |

| Record name | 3-(3-Methylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-29-3 | |

| Record name | 3-(3-Methylbutyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(3-methylbutyl)piperidine

An In-Depth Technical Guide to the Synthesis of 3-(3-Methylbutyl)piperidine

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] Specifically, 3-substituted piperidines are of significant interest as they introduce a chiral center and a vector for exploring structure-activity relationships.[2][3] This guide provides a comprehensive technical overview of the viable synthetic strategies for producing 3-(3-methylbutyl)piperidine, a specific and valuable derivative. We present a detailed analysis of the most industrially scalable and efficient method—catalytic hydrogenation of a substituted pyridine precursor—along with a discussion of alternative, albeit more challenging, regioselective alkylation routes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a comparative analysis to guide laboratory and process scale-up decisions.

Introduction to 3-Substituted Piperidines

The piperidine ring is a saturated nitrogen-containing heterocycle that is a cornerstone of modern drug design.[2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions within biological targets. Substitution at the 3-position breaks the molecule's symmetry, creating a stereocenter that is often crucial for pharmacological activity and selectivity.

The target molecule, 3-(3-methylbutyl)piperidine (also known as 3-isopentylpiperidine), combines the piperidine core with a lipophilic isoamyl side chain.[4] This modification can enhance membrane permeability and van der Waals interactions within hydrophobic pockets of target proteins.[4] The primary challenge in synthesizing such molecules lies in achieving regioselective C-3 functionalization without competing N-alkylation or C-2/C-4 substitution. This guide will explore robust methodologies to overcome these challenges.

Primary Synthetic Strategy: Catalytic Hydrogenation

The most direct and widely adopted strategy for synthesizing saturated heterocycles like piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[1][5] This approach is often characterized by high yields, excellent atom economy, and straightforward purification. The overall strategy involves two main stages: synthesis of the 3-(3-methylbutyl)pyridine precursor and its subsequent reduction.

Rationale and Mechanistic Considerations

Catalytic hydrogenation of the pyridine ring is a robust transformation but requires overcoming the aromatic stabilization energy.[6] This is typically achieved using high-pressure hydrogen gas in the presence of a noble metal catalyst. Platinum (e.g., PtO₂) and Rhodium catalysts are particularly effective for this transformation, often performed in an acidic solvent like acetic acid to protonate the pyridine nitrogen, which facilitates the reduction.[5][7] The reaction proceeds via a series of hydrogen additions to the aromatic ring, ultimately yielding the fully saturated piperidine.

Caption: High-level workflow for the primary synthetic route.

Synthesis of the Precursor: 3-(3-Methylbutyl)pyridine

A reliable method for installing the 3-methylbutyl side chain onto the pyridine ring is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Kumada coupling. The Suzuki coupling is often preferred due to the operational simplicity and stability of the boronic acid or ester reagents.

Protocol 2.2.1: Suzuki Coupling for 3-(3-Methylbutyl)pyridine

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromopyridine (1.0 eq.), (3-methylbutyl)boronic acid pinacol ester (1.2 eq.), potassium carbonate (3.0 eq.), and a suitable solvent such as 1,4-dioxane/water (4:1 v/v).

-

Degassing: Sparge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq.), to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-(3-methylbutyl)pyridine.

Detailed Experimental Protocol: Hydrogenation

With the precursor in hand, the final reduction can be performed. The use of Adams' catalyst (PtO₂) in acetic acid is a classic and highly effective method.[5]

Protocol 2.3.1: Catalytic Hydrogenation to 3-(3-Methylbutyl)piperidine

-

Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 3-(3-methylbutyl)pyridine (1.0 eq.) in glacial acetic acid.

-

Catalyst Addition: Carefully add Adams' catalyst (PtO₂, ~5 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous agitation. The reaction is exothermic and may require initial cooling.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reduction is generally complete within 12-24 hours.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water and basify to a pH > 12 with a strong base (e.g., 50% NaOH solution), ensuring the flask is cooled in an ice bath.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or diethyl ether (3x). Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude 3-(3-methylbutyl)piperidine. Further purification can be achieved by vacuum distillation.

Data Summary and Characterization

| Parameter | Suzuki Coupling | Catalytic Hydrogenation |

| Typical Yield | 75-90% | 85-95% |

| Key Reagents | Pd(dppf)Cl₂, K₂CO₃ | PtO₂, H₂ |

| Solvent | Dioxane/Water | Acetic Acid |

| Temperature | 90-100 °C | Room Temperature |

| Pressure | Atmospheric | 50-100 psi |

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Alternative Synthetic Approach: Regioselective 3-Alkylation

An alternative strategy involves the direct, regioselective alkylation at the C-3 position of the piperidine ring. Direct alkylation of piperidine is notoriously unselective. However, a multi-step approach via a Δ¹-piperideine enamide intermediate can direct the alkylation to the desired position, although it often suffers from lower yields and the handling of unstable intermediates.[8]

Strategy and Mechanistic Overview

This method relies on the initial formation of an enamine-like intermediate, Δ¹-piperideine.[8] This intermediate can be deprotonated at the C-3 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enamide anion. This anion then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromo-3-methylbutane) to form the C-3 alkylated piperideine, which is subsequently reduced to the final product.[8]

Caption: Reaction sequence for the regioselective 3-alkylation route.

Detailed Experimental Protocol

This procedure is based on methodologies developed for similar 3-alkylations and must be performed under strictly anhydrous and inert conditions.[8]

Protocol 3.2.1: Synthesis via Regioselective Alkylation

-

N-Chloropiperidine Formation: Cool a solution of piperidine (1.0 eq.) in a suitable solvent to 0 °C. Slowly add a solution of sodium hypochlorite (bleach, 1.1 eq.) while maintaining the temperature below 10 °C. After addition, stir for 1 hour, then separate the organic layer, dry, and use immediately in the next step.

-

Δ¹-Piperideine Generation: Dissolve the crude N-chloropiperidine in anhydrous THF. Add a strong base such as potassium tert-butoxide (1.2 eq.) at low temperature (-20 °C) to induce dehydrohalogenation, forming the unstable Δ¹-piperideine in situ.

-

Enamide Anion Formation: In a separate flask, prepare a solution of LDA by adding n-butyllithium to diisopropylamine in THF at -78 °C. Slowly add the Δ¹-piperideine solution to the LDA solution to generate the enamide anion.

-

Alkylation: Add 1-bromo-3-methylbutane (1.5 eq.) to the enamide anion solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Reduction and Workup: Quench the reaction with water. Add a reducing agent like sodium borohydride (NaBH₄) to reduce the intermediate imine. After reduction is complete, perform a standard aqueous workup and extraction. The final product must be purified by column chromatography, likely resulting in low overall yields.[8]

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Catalytic Hydrogenation | Route 2: Regioselective Alkylation |

| Overall Yield | High (60-85% over 2 steps) | Low (<20% reported for similar systems)[8] |

| Number of Steps | 2 (from 3-bromopyridine) | 4-5 (from piperidine) |

| Scalability | Excellent; well-suited for process chemistry. | Poor; involves unstable intermediates and cryogenic conditions. |

| Reagent Safety | High-pressure H₂ gas requires specialized equipment. Pt is a flammable solid. | Requires handling of pyrophoric n-BuLi and unstable N-chloroamines. |

| Cost-Effectiveness | Higher initial cost for catalyst and equipment, but efficient. | Lower cost for basic reagents, but poor efficiency and high solvent usage. |

| Robustness | Highly reliable and reproducible method. | Sensitive to reaction conditions; prone to side reactions. |

Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood by trained personnel.

-

Piperidine and its derivatives: Are toxic and corrosive liquids.[9] Contact can cause severe skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogenation: Reactions involving hydrogen gas under pressure carry a risk of explosion and must be performed in certified equipment behind a safety shield.[1] Catalysts like PtO₂ and Pd/C can be pyrophoric upon exposure to air, especially after use, and should be handled carefully (filtered wet and stored under water).

-

Organolithium Reagents (n-BuLi): Are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere (nitrogen or argon) using syringe techniques.

-

Solvents: Many organic solvents used (THF, Dioxane, Acetic Acid) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

For the synthesis of 3-(3-methylbutyl)piperidine, the catalytic hydrogenation of the corresponding pyridine precursor is unequivocally the superior strategy for researchers and drug development professionals. It offers a robust, high-yielding, and scalable pathway to the target molecule. The synthesis of the 3-(3-methylbutyl)pyridine precursor is readily achieved through modern cross-coupling techniques. While the regioselective alkylation route provides an interesting academic exercise in enamide chemistry, its practical application is severely limited by low yields, operational complexity, and the use of hazardous and unstable intermediates. Therefore, for any application requiring more than milligram quantities of 3-(3-methylbutyl)piperidine, the hydrogenation route is the recommended and field-proven approach.

References

-

Johnstone, R. A. W., & Wilby, A. H. (1985). Heterogeneous catalytic hydrogenation of nitrogen-containing heterocyclic compounds. Chemical Reviews, 85(2), 129-170. [Link]

-

Organic Syntheses. (2019). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

MDPI. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

-

Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)

-

Dong, J., et al. (2022). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Synthesis of piperidines. [Link]

-

PubChem. 3-Methylpiperidine. [Link]

-

PubMed Central. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]

- Rylander, P. N., & Himelstein, N. (1968). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.

-

Asymmetric Synthesis of Piperidines. (2015). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules. [Link]

-

ResearchGate. (2015). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (1219977-29-3) for sale [vulcanchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 9. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Isopentylpiperidine

Introduction: The Structural Elucidation of a Versatile Piperidine Moiety

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of an organic compound in solution. For 3-Isopentylpiperidine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of multiple diastereotopic protons within the piperidine ring and overlapping signals from the isopentyl side chain. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is a standard for general organic compounds, while D₂O can be used to identify exchangeable protons (like the N-H proton).

-

Instrument Setup:

-

Tune and shim the NMR probe to the sample.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for ¹H NMR).

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 (axial & equatorial) | 2.5 - 3.1 | m | 2H |

| H-3 | 1.5 - 1.8 | m | 1H |

| H-4 (axial & equatorial) | 1.2 - 1.9 | m | 2H |

| H-5 (axial & equatorial) | 1.2 - 1.9 | m | 2H |

| H-6 (axial & equatorial) | 2.5 - 3.1 | m | 2H |

| N-H | 1.0 - 2.5 | br s | 1H |

| -CH₂- (isopentyl) | 1.1 - 1.4 | m | 2H |

| -CH- (isopentyl) | 1.5 - 1.8 | m | 1H |

| -CH₃ (isopentyl) | 0.8 - 0.9 | d | 6H |

Causality Behind Predictions: The chemical shifts are predicted based on data from 3-methylpiperidine and the known effects of alkyl substitution.[2] The protons on carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most downfield due to the inductive effect of the nitrogen atom. The complexity of the piperidine ring signals arises from the chair conformation and the resulting axial and equatorial protons, which are chemically non-equivalent and exhibit complex spin-spin coupling. The isopentyl group's terminal methyls are expected to appear as a doublet around 0.8-0.9 ppm, a characteristic feature of an isopropyl moiety. The N-H proton signal is often broad and its chemical shift is concentration and solvent dependent.

B. ¹³C NMR Spectroscopy: A Count of Unique Carbons

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms in the molecule, offering complementary information to the ¹H NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Switch the NMR probe to the ¹³C frequency.

-

Set the spectral width to encompass the expected range for aliphatic carbons (typically 0-80 ppm).

-

Employ proton decoupling to simplify the spectrum to a series of singlets.[3]

-

-

Data Processing:

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~55 |

| C-3 | ~35 |

| C-4 | ~26 |

| C-5 | ~26 |

| C-6 | ~47 |

| -CH₂- (isopentyl, attached to ring) | ~39 |

| -CH₂- (isopentyl) | ~28 |

| -CH- (isopentyl) | ~25 |

| -CH₃ (isopentyl) | ~22 |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of N-alkylpiperidines and the incremental effects of alkyl substituents on the piperidine ring.[4] The carbons closer to the nitrogen atom (C-2 and C-6) are expected to be the most deshielded. The isopentyl side chain carbons will have chemical shifts characteristic of aliphatic hydrocarbons.

Visualization of NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. In this compound, the most characteristic absorptions will be from the N-H and C-H bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition:

-

Obtain a background spectrum of the salt plates or the solvent.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.

-

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

| N-H Bend | 1590 - 1650 | Medium |

Causality Behind Predictions: The N-H stretching vibration of secondary amines typically appears as a broad band in the 3300-3500 cm⁻¹ region; its broadness is due to hydrogen bonding.[5] The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of sp³ C-H stretching vibrations from the piperidine ring and the isopentyl side chain. The C-H and N-H bending vibrations appear in the fingerprint region and can further confirm the presence of these groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum Fragmentation for this compound

The molecular formula of this compound is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol .

| m/z | Proposed Fragment | Fragmentation Pathway |

| 155 | [M]⁺ | Molecular Ion |

| 154 | [M-H]⁺ | Loss of a hydrogen radical |

| 98 | [M - C₄H₉]⁺ | α-cleavage with loss of a butyl radical from the isopentyl group |

| 84 | [M - C₅H₁₁]⁺ | Cleavage of the isopentyl side chain |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

Causality Behind Predictions: The fragmentation of piperidine derivatives under EI-MS is well-documented. The molecular ion peak at m/z 155 is expected, although it may be weak. A prominent peak at m/z 154, corresponding to the loss of a hydrogen atom, is also anticipated. The most significant fragmentation pathway for alkylpiperidines is often α-cleavage, the breaking of a bond adjacent to the nitrogen atom. For this compound, cleavage of the C-C bond in the isopentyl group adjacent to the ring would lead to the loss of a butyl radical (C₄H₉) resulting in a fragment at m/z 98. Cleavage of the entire isopentyl side chain would result in a fragment at m/z 84. Further ring fragmentation can lead to smaller ions like the one at m/z 70. The mass spectrum of 3-methylpiperidine shows a strong peak corresponding to the loss of the methyl group, supporting the prediction of side-chain cleavage as a major fragmentation pathway.[2]

Visualization of Mass Spectrometry Workflow

Caption: Workflow for GC-MS analysis.

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, relies on the synergistic use of NMR, IR, and MS techniques. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS determines the molecular weight and provides valuable structural information through fragmentation patterns. By understanding the principles behind each technique and the predicted data based on analogous compounds, researchers and drug development professionals can confidently approach the structural elucidation of this and other novel piperidine derivatives, ensuring the scientific integrity of their work.

V. References

-

Alfa Aesar. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Isobutylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Pentylpiperidine. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-pentyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

West Virginia University. (2019). The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrom. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Dimethylpiperidine. PubChem Compound Database. Retrieved from [Link]

-

Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Smith, B. C. (1999). Infrared spectral interpretation: a systematic approach. CRC press.

-

YouTube. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. Retrieved from [Link]

-

Fieser, L. F., & Fieser, M. (1992). Reagents for organic synthesis (Vol. 1). John Wiley & Sons.

-

Spectrabase. (n.d.). N-ISOPROPYL-PIPERIDINE. Retrieved from [Link]

-

George, W. O., & McIntyre, P. S. (1987). Infrared spectroscopy. John Wiley & Sons.

-

Kemp, W. (1991). Organic spectroscopy. Macmillan.

-

Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry. Tata McGraw-Hill Education.

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

-

Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.

Sources

- 1. 3-Isobutylpiperidine [myskinrecipes.com]

- 2. 3-Methylpiperidine(626-56-2) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 3-Isopentylpiperidine in Modern Drug Discovery: A Technical Primer

Introduction: Beyond the Privileged Scaffold

The piperidine ring is an undisputed cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its three-dimensional character provide a robust framework for engaging with biological targets.[2] However, the true power of this heterocycle lies not in its core structure alone, but in the strategic functionalization that fine-tunes its interaction with complex biological systems.

This guide moves beyond a general appreciation of the piperidine ring to focus on a specific, yet highly strategic, building block: 3-isopentylpiperidine . This scaffold, featuring a branched five-carbon chain at the 3-position, serves as an exemplary case study in how thoughtful substituent choice can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. For researchers and drug development professionals, understanding the nuances of such a scaffold is paramount for designing next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. We will delve into its synthesis, properties, and application, with a particular focus on its role in the development of antagonists for G-protein coupled receptors (GPCRs), a critical class of drug targets.

Section 1: Physicochemical & Stereochemical Profile

The decision to incorporate the this compound scaffold is a deliberate one, driven by the unique properties conferred by the isopentyl group. This is not merely a lipophilic appendage; its size, shape, and positioning are critical design elements.

Impact on Physicochemical Properties

The introduction of the isopentyl group at the 3-position significantly alters the molecule's profile compared to the parent piperidine ring.

-

Lipophilicity (LogP): The branched alkyl chain markedly increases the molecule's lipophilicity. This enhancement is crucial for improving membrane permeability, a key factor for oral bioavailability and penetration into the central nervous system (CNS). The non-polar nature of the isopentyl group allows it to favorably partition into lipid bilayers.

-

Basicity (pKa): The piperidine nitrogen provides a basic handle (pKa of piperidine is ~11.2). The 3-isopentyl group, being an electron-donating alkyl group, has a minor electronic effect on the nitrogen's basicity. This basicity is critical for forming water-soluble salts (e.g., hydrochlorides) for formulation purposes and for establishing ionic interactions with acidic residues like aspartate or glutamate in a receptor's binding pocket.

-

Metabolic Stability: The branched nature of the isopentyl group can provide steric shielding. This can hinder access by metabolic enzymes, such as cytochrome P450s, potentially reducing the rate of oxidative metabolism compared to a linear alkyl chain of the same carbon number. This improved metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[1]

A summary of these key properties is presented below:

| Property | Parent Piperidine | This compound (Predicted) | Rationale for Change |

| Molecular Formula | C₅H₁₁N | C₁₀H₂₁N | Addition of C₅H₁₁ group.[3] |

| Molecular Weight | 85.15 g/mol | 155.29 g/mol | Increased molecular mass. |

| Predicted LogP | ~0.8 | ~3.5 - 4.0 | Significant increase in lipophilicity from the alkyl chain. |

| Predicted pKa | ~11.2 | ~11.1 - 11.3 | Minor inductive effect from the alkyl group.[3] |

| Solubility | High in water | Low in water; soluble in organic solvents | Increased hydrophobicity.[3] |

Stereochemistry and Conformational Analysis

The 3-position of the piperidine ring is a chiral center, meaning this compound exists as two enantiomers: (R)-3-isopentylpiperidine and (S)-3-isopentylpiperidine. This stereochemistry is of paramount importance in medicinal chemistry, as biological macromolecules are chiral. The two enantiomers will interact differently with a target protein, often resulting in one being significantly more active (the eutomer) than the other (the distomer).

Furthermore, the piperidine ring exists predominantly in a chair conformation. A 3-substituent can occupy either an axial or an equatorial position. The equatorial position is generally more sterically favored, and this conformational preference dictates the three-dimensional space the isopentyl group occupies, which in turn governs its ability to fit into a specific binding pocket. Controlling both the absolute stereochemistry (R/S) and the conformational orientation is a key challenge and opportunity in the synthesis and design of drugs based on this scaffold.

Section 2: Synthetic Strategies for this compound

The efficient and stereocontrolled synthesis of the this compound core is a critical enabling step for its use in drug discovery. Several general strategies for creating 3-alkylpiperidines can be adapted, often starting from pyridine derivatives or employing cyclization reactions.

General Synthetic Workflow

A common and scalable approach involves the modification of a pyridine ring followed by reduction. This allows for the introduction of the isopentyl group onto a flat, aromatic system before establishing the chiral center during the hydrogenation step.

Caption: General workflow for synthesizing chiral this compound.

Detailed Experimental Protocol: Synthesis from 3-Bromopyridine

This protocol outlines a representative, non-optimized synthesis of racemic this compound for use in initial screening campaigns.

Step 1: Grignard Coupling to form 3-Isopentylpyridine

-

Reagents & Equipment:

-

Magnesium turnings

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Bromopyridine

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Round bottom flasks, dropping funnel, condenser

-

-

Procedure: a. Under an inert atmosphere, activate magnesium turnings in a flask with a small crystal of iodine. b. Add a solution of isopentyl bromide in anhydrous THF dropwise to the magnesium to initiate Grignard reagent formation. Maintain a gentle reflux. c. In a separate flask, dissolve 3-bromopyridine and the palladium catalyst in anhydrous THF. d. Cool the pyridine solution to 0 °C and slowly add the prepared isopentylmagnesium bromide solution. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction carefully with saturated aqueous ammonium chloride solution. g. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield 3-isopentylpyridine.

Step 2: Hydrogenation to form this compound

-

Reagents & Equipment:

-

3-Isopentylpyridine

-

Ethanol or Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or hydrogen balloon setup

-

-

Procedure: a. Dissolve 3-isopentylpyridine in ethanol in a suitable pressure vessel. b. Carefully add 10% Pd/C catalyst to the solution. c. Seal the vessel and purge with hydrogen gas. d. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-50 °C. e. Monitor the reaction by TLC or GC-MS until the starting material is consumed. f. Carefully vent the hydrogen and purge the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. h. Concentrate the filtrate under reduced pressure to yield racemic this compound.

Self-Validation Note: The success of each step should be confirmed by analytical techniques. Step 1 product identity can be confirmed by ¹H NMR and Mass Spectrometry. Step 2 reaction completion can be monitored by the disappearance of the aromatic protons and appearance of aliphatic protons in the ¹H NMR spectrum.

Section 3: Medicinal Chemistry Applications - A Focus on GPCR Antagonism

While no marketed drug currently contains the this compound scaffold specifically, the broader class of 3-alkylpiperidines is a validated structural motif in GPCR modulators. The most prominent example is in the development of CCR5 antagonists for the treatment of HIV-1 infection.[1][4]

The Role of CCR5 in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a GPCR found on the surface of immune cells like T-cells and macrophages.[5] It serves as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[5] The viral envelope protein, gp120, first binds to the primary CD4 receptor, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second interaction triggers further conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral contents to enter the cell.[3] CCR5 antagonists are entry inhibitors; they bind to the CCR5 receptor and lock it in a conformation that prevents its interaction with gp120, thereby blocking viral entry.[6]

Caption: Mechanism of CCR5-mediated HIV entry and its inhibition.

Structure-Activity Relationship (SAR) Insights

In the design of CCR5 antagonists like Vicriviroc and Aplaviroc (which ultimately failed in trials due to toxicity), extensive SAR studies were performed.[7][8] While these molecules use more complex piperazine or spiro-piperidine systems, the underlying principles are relevant. The 3-alkylpiperidine moiety serves to position other key pharmacophoric elements correctly and to occupy a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[6]

Let's consider a hypothetical SAR study around a 3-alkylpiperidine core:

-

The Role of the Alkyl Group: The isopentyl group is designed to fit into a non-polar pocket.

-

Chain Length: Increasing alkyl chain length from methyl to pentyl often increases potency up to a point, by maximizing van der Waals interactions. A group larger than pentyl might introduce a steric clash, reducing affinity.

-

Branching: A branched chain like isopentyl can offer advantages over a straight chain. It has a larger surface area for interaction and, as mentioned, can improve metabolic stability. The specific shape of the pocket will determine whether a branched or linear chain is optimal.

-

Stereochemistry: The (R) vs (S) configuration at the 3-position is critical. One enantiomer will orient the isopentyl chain and other substituents into the binding site for optimal interactions, while the other will be poorly accommodated, leading to a significant drop in activity.[9]

-

| Compound | R Group at 3-Position | Relative CCR5 Binding Affinity | Rationale |

| 1 | -H | 1x | Baseline, no hydrophobic interaction. |

| 2 | -Methyl | 15x | Small hydrophobic group fits into pocket. |

| 3 | -n-Propyl | 80x | Increased van der Waals contacts. |

| 4 | -(S)-Isopentyl | 250x | Optimal size and branching for hydrophobic pocket. |

| 5 | -(R)-Isopentyl | 5x | Incorrect stereochemistry leads to poor fit. |

| 6 | -n-Hexyl | 50x | Steric clash; too large for the pocket. |

This hypothetical data illustrates the "sweet spot" that the isopentyl group can occupy, balancing lipophilicity and sterics for maximal target engagement.

Section 4: Pharmacokinetic (ADME) Considerations

A potent molecule is only useful if it can reach its target in the body and remain there for a sufficient duration. The this compound scaffold imparts properties that are highly relevant to a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

A study on a closely related analog, (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine, provides valuable insights.[10] This compound demonstrated near-complete absorption from the gastrointestinal tract (>90%) in rats.[10] This excellent absorption is attributable to the optimal lipophilicity provided by the 3-alkyl substituent, allowing for efficient passive diffusion across the gut wall.

The primary metabolic pathway for this analog was N-dealkylation, which is a common route for N-substituted piperidines.[10] The presence of the 3-isopentyl group would be expected to influence metabolism. While it does not protect the nitrogen directly, its steric bulk can influence the overall conformation of the molecule and its presentation to metabolic enzymes, potentially slowing down metabolism at other sites on the molecule.

| PK Parameter | Relevance | Influence of this compound Scaffold |

| Absorption | Oral bioavailability | High lipophilicity promotes passive absorption across the gut wall. |

| Distribution | Tissue penetration (e.g., CNS) | Increased LogP can enhance distribution into tissues, including crossing the blood-brain barrier. |

| Metabolism | Drug half-life, potential for drug-drug interactions | Branched alkyl group can sterically hinder CYP450 enzymes, potentially increasing metabolic stability.[1] |

| Excretion | Clearance from the body | The basic nitrogen allows for renal clearance of the parent drug or its metabolites as water-soluble salts. |

Section 5: Future Perspectives & Conclusion

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. While it has not yet featured in an approved drug, its underlying principles are validated in numerous successful drug discovery campaigns targeting GPCRs and other protein classes. Its value lies in the predictable and strategic modulation of key drug-like properties:

-

Fine-tuning Lipophilicity: The isopentyl group provides a significant, yet tunable, increase in lipophilicity to enhance membrane permeability.

-

Enhancing Metabolic Stability: Its branched nature offers a steric shield against metabolic enzymes.

-

Exploring Chemical Space: It serves as a three-dimensional anchor to orient other pharmacophoric groups into specific binding pockets.

Future work in this area will likely focus on the stereoselective synthesis of complex libraries built upon the this compound core. Chemo-enzymatic methods and asymmetric catalysis are promising avenues for accessing enantiopure building blocks efficiently.[7] As our understanding of GPCR structures and ligand binding deepens, scaffolds like this compound will be instrumental in designing highly selective and potent ligands with tailored pharmacokinetic profiles for a wide range of therapeutic targets, from viral entry inhibitors to modulators of CNS disorders.

References

- Vulcanchem. (n.d.). This compound (1219977-29-3) for sale. Vulcanchem.

- Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116541.

- Rowley, M., et al. (2007). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6535-6539.

- Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Wikipedia contributors. (2023, December 1). Vicriviroc. Wikipedia.

- Velcicky, J., et al. (2019). Structure–Activity Relationship Studies of 3-Piperidyl Analogs as Succinate Receptor 1 (SUCNR1) Antagonists. Journal of Medicinal Chemistry, 62(17), 7884-7903.

- Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current Topics in Medicinal Chemistry, 3(5), 511-530.

- Yamazaki, S., et al. (2009). Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats. Drug Metabolism and Disposition, 37(5), 957-967.

- Wikipedia contributors. (2023, November 28). CCR5 receptor antagonist. Wikipedia.

- Madan, B., et al. (2014). Piperidine-containing compounds as HIV-1 entry inhibitors. Journal of Medicinal Chemistry, 57(9), 3583-3596.

- Lieberman, D., & Lalezari, J. P. (2008). New approaches in the treatment of HIV/AIDS--focus on maraviroc and other CCR5 antagonists. Patient preference and adherence, 2, 121–129.

- Gulick, R. M., et al. (2007). Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults. AIDS, 21(10), 1293-1301.

- Steel, H. M., et al. (2006). Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136). Antiviral Therapy, 11(7), 853-863.

- Nichols, W. G., et al. (2008). Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140). Antimicrobial Agents and Chemotherapy, 52(3), 858-865.

Sources

- 1. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]

- 2. WO2005121094A1 - Piperazine and piperidine derivatives as anti-hiv-agents - Google Patents [patents.google.com]

- 3. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New approaches in the treatment of HIV/AIDS - focus on maraviroc and other CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Vicriviroc - Wikipedia [en.wikipedia.org]

- 7. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aplaviroc | C33H43N3O6 | CID 3001322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Isopentylpiperidine as an Organic Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 3-Isopentylpiperidine in Organocatalysis

The field of organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal- and enzyme-based systems. It offers the advantages of mild reaction conditions, low toxicity, and environmental benignity.[1] Within this domain, secondary amines have carved out a significant niche, primarily through their ability to activate carbonyl compounds via enamine or iminium ion formation.[1][2][3]

Piperidine, a simple cyclic secondary amine, is a well-established catalyst for a variety of fundamental carbon-carbon bond-forming reactions, including the Knoevenagel condensation and Michael addition.[4][5] This application note explores the prospective use of a substituted analog, This compound , as an organic catalyst. While specific literature on the catalytic applications of this compound is nascent, its structural similarity to piperidine allows for well-grounded postulations of its catalytic activity.

The presence of the isopentyl group at the 3-position is anticipated to introduce unique steric and electronic properties compared to the parent piperidine. This alkyl substituent may influence the catalyst's solubility in organic solvents, its steric hindrance around the nitrogen atom, and potentially the stability and reactivity of the catalytic intermediates. These application notes provide a foundational guide for researchers to explore and harness the catalytic potential of this compound in key organic transformations.

Catalytic Application: The Knoevenagel Condensation

The Knoevenagel condensation is a classic and versatile method for forming a new carbon-carbon double bond. It involves the reaction of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, catalyzed by a base. Secondary amines like piperidine are effective catalysts for this transformation.[4][5]

Reaction Scheme:

Causality of Experimental Choices: Why this compound?

The catalytic cycle of the Knoevenagel condensation with a secondary amine involves two key stages: iminium ion formation and enolate formation, followed by their reaction and subsequent elimination of the catalyst.[5][6]

-

Iminium Ion Formation: The secondary amine of this compound reacts with the aldehyde to form a highly electrophilic iminium ion. This activation of the carbonyl group makes it more susceptible to nucleophilic attack.[6][7]

-

Enolate Formation: The this compound, acting as a Brønsted base, deprotonates the active methylene compound to generate a nucleophilic enolate.

-

C-C Bond Formation and Catalyst Regeneration: The enolate attacks the iminium ion, leading to a new carbon-carbon bond. Subsequent elimination of the this compound catalyst yields the final condensation product and regenerates the catalyst for the next cycle.[5][6]

The isopentyl group is expected to enhance the lipophilicity of the catalyst, potentially improving its solubility and performance in less polar organic solvents. Furthermore, the steric bulk of the isopentyl group might influence the stereochemical outcome of the reaction when chiral substrates are used, a prospect worthy of further investigation.

Experimental Protocol: this compound-Catalyzed Knoevenagel Condensation

This protocol details a general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, using this compound as the catalyst.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

This compound

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 equiv.), malononitrile (1.05 equiv.), and ethanol (to a concentration of 0.5 M).

-

Catalyst Addition: To the stirred solution, add this compound (0.1 equiv., 10 mol%).

-

Reaction Progress: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the reaction mixture may be gently heated to reflux.

-

Workup: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by vacuum filtration and wash with cold ethanol.

-

Purification: If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Data Presentation: Expected Outcomes

The following table summarizes the expected results for the Knoevenagel condensation between various aromatic aldehydes and malononitrile, catalyzed by this compound, based on typical outcomes for piperidine-catalyzed reactions.

| Entry | Aldehyde | Product | Expected Yield (%) |

| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | >90 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | >95 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | >90 |

| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-ylmethylene)malononitrile | >85 |

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the this compound-catalyzed Knoevenagel condensation.

Caption: Proposed catalytic cycle for the Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the general workflow for conducting and analyzing the this compound-catalyzed Knoevenagel condensation.

Caption: General experimental workflow.

Conclusion and Future Outlook

This compound presents a promising, yet underexplored, candidate as a versatile organocatalyst. Based on the well-established reactivity of piperidine, it is anticipated to be an effective catalyst for a range of organic transformations, including the Knoevenagel condensation. The appended isopentyl group may offer advantages in terms of solubility and could potentially be leveraged to influence stereoselectivity in asymmetric synthesis. The protocols and insights provided herein serve as a starting point for the scientific community to investigate and unlock the full catalytic potential of this compound and its derivatives in modern organic synthesis and drug development.

References

-

MDPI. (2018). Organocatalysis: A Brief Overview on Its Evolution and Applications. Available at: [Link]

-

ResearchGate. (n.d.). Aza-Michael addition reaction between piperidine and n-butyl acrylate. Available at: [Link]

-

ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

-

ACS Publications. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Available at: [Link]

-

ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

-

National Institutes of Health. (n.d.). Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion. Available at: [Link]

-

Master Organic Chemistry. (2025). Enamines. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

ACS Publications. (2001). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Available at: [Link]

-

MDPI. (2018). Organocatalysis: A Brief Overview on Its Evolution and Applications. Available at: [Link]

-

ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

-

YouTube. (2017). Mechanism of Enamine Formation Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Organocatalysis. Available at: [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 3-Isopentylpiperidine in Polymer Chemistry

Foreword

The field of polymer chemistry is in a perpetual state of innovation, driven by the quest for novel monomers and functional additives that can impart unique properties to materials. Substituted piperidines represent a versatile class of heterocyclic compounds with significant, yet not fully exploited, potential in this domain. This document provides a detailed exploration of the prospective applications of 3-isopentylpiperidine in polymer synthesis. While direct literature on this specific molecule is nascent, this guide extrapolates from the well-established chemistry of analogous piperidine derivatives to provide researchers, scientists, and drug development professionals with a robust framework for its investigation and use. We will delve into its potential roles as a monomeric unit, a catalytic modifier, and a chain transfer agent, complete with hypothetical, yet scientifically grounded, experimental protocols.

Introduction to this compound: A Profile

This compound is a substituted aliphatic heterocycle. Its structure, featuring a piperidine ring with an isopentyl group at the 3-position, suggests a combination of properties that are of interest in polymer science. The piperidine moiety introduces a basic nitrogen atom, which can be a site for further functionalization or can participate in catalytic cycles. The isopentyl group, a bulky and hydrophobic alkyl chain, is expected to influence the solubility, thermal properties, and morphology of any polymer into which it is incorporated.

1.1. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in polymer synthesis. Below is a table summarizing its key predicted properties.

| Property | Predicted Value/Characteristic | Rationale and Significance in Polymer Chemistry |

| Molecular Formula | C₁₀H₂₁N[1] | Provides the basis for molecular weight calculations in polymer formulations. |

| Molecular Weight | 155.28 g/mol | Essential for stoichiometric calculations in polymerization reactions. |

| Physical State | Liquid at room temperature[1] | Facilitates its use as a solvent, co-monomer, or additive in liquid-phase reactions. |

| Boiling Point | Estimated > 180 °C | A relatively high boiling point suggests it can be used in polymerizations conducted at elevated temperatures without significant loss due to evaporation. |

| Solubility | Soluble in common organic solvents; limited solubility in water[1] | The hydrophobic isopentyl group enhances its compatibility with nonpolar monomers and organic reaction media. |

| Basicity (pKa) | Estimated 10-11 | The basic nitrogen can act as a proton scavenger, a nucleophile, or a ligand for metal catalysts. |

Potential Applications in Polymer Chemistry

Based on the known reactivity of piperidine derivatives, we can envision several key roles for this compound in polymer chemistry.

2.1. As a Monomer for Novel Polyamides and Polyimides

The secondary amine of the piperidine ring can be functionalized to create novel diamine or diacid monomers. The incorporation of the this compound moiety into a polymer backbone is anticipated to enhance solubility and lower the glass transition temperature (Tg) due to the flexible and bulky side chain, a strategy commonly employed to improve the processability of rigid-rod polymers.

-

Causality of Experimental Design: By converting this compound into a diamine, it can be reacted with diacyl chlorides in a polycondensation reaction to form polyamides. The isopentyl group would disrupt chain packing, potentially leading to amorphous and more soluble polymers with good film-forming properties[2].

2.2. As a Modifier in Catalytic Polymerization

Piperidine and its derivatives have been shown to act as ligands or activators in coordination polymerization, influencing the stereoselectivity and activity of the catalyst[3][4]. The steric bulk of the isopentyl group in this compound could play a crucial role in modifying the coordination sphere of a metal catalyst, thereby influencing the microstructure of the resulting polymer.

-

Expert Insight: In the context of Ziegler-Natta or metallocene-catalyzed olefin polymerization, this compound could be investigated as a co-catalyst or external donor. Its Lewis basicity allows it to interact with the active metal center, potentially altering the regioselectivity and stereoselectivity of monomer insertion[5].

2.3. In Ring-Opening Polymerization (ROP)

While this compound itself is not a cyclic monomer for ROP, it can serve as a precursor for the synthesis of functional lactams. For instance, oxidation of the piperidine ring could yield a substituted caprolactam derivative. The ring-opening polymerization of such a monomer would lead to a polyamide with pendant isopentyl groups.

-

Mechanistic Consideration: The ROP of lactams can be initiated by various species, including anionic, cationic, and hydrolytic methods. The presence of the isopentyl group may influence the rate of polymerization and the properties of the resulting polyamide.

2.4. As a Chain Transfer Agent (CTA) in Radical Polymerization

-

Trustworthiness of the Approach: The effectiveness of a CTA is determined by its chain transfer constant (Cs). While thiols are common CTAs[], amines can also function in this capacity, although they are generally less efficient. The reactivity of the N-H bond in this compound towards growing polymer radicals would need to be experimentally determined.

Experimental Protocols

The following protocols are designed to be self-validating systems for investigating the proposed applications of this compound.

3.1. Protocol 1: Synthesis of a Novel Polyamide Monomer and Subsequent Polymerization

Objective: To synthesize a diamine monomer from this compound and polymerize it to form a novel polyamide.

Workflow Diagram:

Caption: Workflow for the synthesis of a polyamide from a this compound-derived diamine.

Step-by-Step Methodology:

-

Monomer Synthesis: a. N-Alkylation: React this compound with a suitable electrophile containing a protected amine, for example, N-(2-bromoethyl)phthalimide, under basic conditions to yield the N-functionalized derivative. b. Deprotection: Remove the protecting group (e.g., phthalimide via hydrazinolysis) to yield the corresponding diamine. c. Purification: Purify the diamine monomer by column chromatography or distillation.

-

Polycondensation: a. Dissolve the purified diamine monomer in a suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing an acid scavenger (e.g., pyridine). b. Cool the solution in an ice bath. c. Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in the same solvent. d. Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere. e. Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent (e.g., methanol). f. Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

-

Characterization: a. Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy. b. Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC). c. Analyze the thermal properties (Tg, Tm, thermal stability) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.2. Protocol 2: Investigation of this compound as a Catalytic Modifier in 1,3-Butadiene Polymerization

Objective: To evaluate the effect of this compound on the activity and stereoselectivity of a neodymium-based catalyst system for the polymerization of 1,3-butadiene.

Workflow Diagram:

Caption: Experimental workflow for testing this compound as a catalytic modifier.

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox, prepare a stock solution of the Ziegler-Natta catalyst system, for example, by pre-mixing neodymium versatate, diisobutylaluminum hydride (DIBAH), and dimethyldichlorosilane in an appropriate molar ratio in an anhydrous solvent like toluene[8].

-

Modifier Addition: To a series of reaction vessels, add the catalyst solution and then varying molar equivalents of this compound (e.g., 0, 1, 5, 10 equivalents with respect to neodymium).

-

Polymerization: Pressurize the reaction vessels with 1,3-butadiene monomer and conduct the polymerization at a controlled temperature (e.g., 50 °C) for a fixed duration.

-

Termination and Isolation: Terminate the polymerization by adding a small amount of an alcohol (e.g., isopropanol). Precipitate the polybutadiene in a large volume of methanol containing an antioxidant.

-

Characterization: a. Determine the polymer yield gravimetrically. b. Analyze the molecular weight and polydispersity index (PDI) by GPC. c. Determine the microstructure (cis-1,4, trans-1,4, and 1,2-vinyl content) of the polybutadiene by ¹H and ¹³C NMR spectroscopy. Compare the results with the control experiment (0 equivalents of the modifier).

Concluding Remarks

This compound presents an intriguing, albeit underexplored, building block for polymer chemistry. The application notes and protocols outlined herein provide a scientifically rigorous starting point for its investigation. The bulky isopentyl group is poised to impart beneficial properties such as enhanced solubility and processability to traditionally intractable polymer backbones. Furthermore, its role as a potential catalytic modifier opens avenues for fine-tuning polymer microstructures. It is the author's belief that the exploration of such novel, functional monomers is essential for the continued advancement of material science.

References

- Yamakawa, S., Takeuchi, D., Osakada, K., Takano, S., & Kaita, S. (2025). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. RSC Advances.

- Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.

- Synthesis and polymerization processes of 1-chlorine-3-piperidine-2-propylmethacrylate monomer. (2021).

- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis and polymerization processes of 1-chlorine-3-piperidine-2-propylmethacrylate monomer. (2021, September 27).

- A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. (n.d.).

- US6399731B2 - Chain transfer agents and its use in polymer synthesis. (n.d.).

- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC - NIH.

- This compound (1219977-29-3) for sale. (n.d.). Vulcanchem.

- Understanding catalytic synergy in dinuclear polymerization catalysts for sustainable polymers. (2023, August 8). PMC - PubMed Central.

- Functional Arom

- Controlled Radical Polymerization Chain Transfer Agents for TERP. (n.d.). TCI Chemicals.

- The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. (n.d.). MDPI.

- Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. (n.d.).

- Polymer Synthesis. (n.d.).

- Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 C

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).

- Chain transfer agents. (n.d.). SAKAI CHEMICAL INDUSTRY CO., LTD..

- Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. (2024, October 11). YouTube.

- Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. (n.d.). NIH.

- Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. (n.d.). MDPI.

- Closing Editorial: Advanced Polymeric Materials for Pharmaceutical Applic

- Chain Transfer Agents - Polymer. (n.d.). BOC Sciences.

- Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands. (n.d.). NIH.

Sources

- 1. This compound (1219977-29-3) for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Grignard Reactions for 3-Substituted Piperidines

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-substituted piperidines via Grignard reactions. The piperidine scaffold is a cornerstone in modern drug discovery, and its precise functionalization is critical for developing novel therapeutics.[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals to address the common challenges and nuances associated with this powerful, yet sensitive, transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Core Principles

This section addresses fundamental questions about the strategy and mechanism of using Grignard reagents to synthesize 3-substituted piperidines.

Q1: Why can't I just add a Grignard reagent to pyridine to get my 3-substituted product?

A1: Pyridine itself is generally unreactive toward nucleophilic addition by Grignard reagents. The aromaticity of the pyridine ring makes it electron-rich and stable. To facilitate the reaction, the ring must be "activated" to make it more electrophilic. This is typically achieved in one of two ways:

-

Formation of Pyridinium Salts: By N-alkylation or N-acylation, a positive charge is placed on the nitrogen atom. This breaks the aromaticity and renders the ring highly susceptible to nucleophilic attack. An electron-withdrawing group at the 3-position, such as a cyano group, is often crucial for directing the addition and enhancing reactivity.[3][4]

-

Use of Pyridine N-Oxides: The N-oxide functionality alters the electronic properties of the ring, facilitating addition. Subsequent reduction steps are then required to obtain the desired piperidine.[5][6][7]

Q2: What is the typical regioselectivity for Grignard addition to an activated pyridine? Can I control it?

A2: For a 3-substituted pyridinium salt, nucleophilic addition can occur at the C2, C4, or C6 positions. Without catalytic control, you will often obtain a mixture of 1,2- and 1,4-dihydropyridine isomers.[3][4]

However, you can significantly influence the regioselectivity. The addition of a copper(I) salt, such as copper(I) thiophene-2-carboxylate (CuTC), is a well-established strategy to favor the formation of the 1,4-dihydropyridine product.[3] The Grignard reagent (a "hard" nucleophile) undergoes transmetallation with the copper(I) salt to form a softer organocopper species, which preferentially undergoes conjugate (1,4) addition.

Q3: My desired product is a chiral 3-substituted piperidine. How can I achieve enantioselectivity?

A3: Achieving high enantioselectivity requires a chiral environment during the C-C bond formation. This is accomplished by using a chiral catalyst system. For Grignard additions to pyridinium salts, a combination of a copper(I) source and a chiral bisphosphine ligand (e.g., (R)-Tol-BINAP) has proven highly effective.[3][8] The chiral ligand coordinates to the copper center, creating a chiral pocket that directs the approach of the nucleophile to one face of the pyridinium ring, resulting in an enantioenriched product.

Q4: What are the critical parameters I must control for a successful Grignard reaction?

A4: Grignard reagents are highly reactive and sensitive. The three most critical parameters are:

-

Anhydrous Conditions: Grignard reagents are strong bases and will be instantly quenched by protic sources, including water, alcohols, or even acidic C-H bonds.[9][10] All glassware must be flame- or oven-dried, and all solvents and reagents must be rigorously anhydrous.

-